molecular formula C7H7ClN2 B1490084 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393540-11-8

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Cat. No. B1490084
CAS RN: 1393540-11-8
M. Wt: 154.6 g/mol
InChI Key: NTPLXXUOWISXGI-UHFFFAOYSA-N
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Description

“4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 152.58 .


Physical And Chemical Properties Analysis

The compound is a solid and its SMILES string is Clc1nccc2[nH]ccc12 . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Synthesis and Characterization

  • Towards New Heterocyclic Molecules: 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was synthesized and characterized, demonstrating potential in non-linear optics and as a lead compound for anti-cancer drugs due to its stability and reactivity, supported by DFT calculations and molecular dynamics simulations (Murthy et al., 2017).

Chemical Properties and Reactions

  • Efficient Synthesis of Substituted Derivatives: Demonstrates the versatility of pyrrolo[3,4-c]pyridine derivatives for nucleophilic substitution reactions, facilitating the synthesis of biologically active scaffolds (Figueroa‐Pérez et al., 2006).
  • Electronic Structure Insights: Analysis of the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine provides foundational insights into its chemical bonding and stability, important for developing new materials (Hazra et al., 2012).

Biological Activity

  • Biological Activity Overview: Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, including analgesic and sedative effects, and show potential in treating diseases of the nervous and immune systems, diabetes, mycobacterial infections, viruses, and tumors (Wójcicka & Redzicka, 2021).

Material Science Applications

  • Photoluminescent Polymers: The development of π-conjugated polymers containing pyrrolo[3,4-c]pyridine units for electronic applications highlights the potential of these compounds in creating photoluminescent materials with high stability and solubility (Beyerlein & Tieke, 2000).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H301 - H318 and the precautionary statements include P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

The broad spectrum of pharmacological properties of pyrrolopyridine derivatives makes them attractive for the development of new compounds . They have been studied as analgesic and sedative agents, and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .

Biochemical Analysis

Biochemical Properties

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a cofactor involved in various metabolic processes. The compound exhibits potent anti-NAMPT activity, with an IC50 value of 11 nM . By inhibiting NAMPT, this compound disrupts NAD+ biosynthesis, leading to alterations in cellular metabolism and energy production.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s inhibition of NAMPT results in decreased NAD+ levels, which in turn affects the activity of NAD±dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes play critical roles in DNA repair, gene expression regulation, and cellular stress responses . Consequently, this compound can induce cell cycle arrest, apoptosis, and alterations in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of NAMPT. The compound binds to the active site of the enzyme, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key step in NAD+ biosynthesis . This binding interaction is highly specific and potent, leading to a significant reduction in NAD+ levels within cells. Additionally, the compound may influence other molecular targets, although NAMPT inhibition remains its primary mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NAMPT and persistent alterations in cellular metabolism . The compound’s stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits NAMPT and reduces NAD+ levels without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ biosynthesis. By inhibiting NAMPT, the compound disrupts the conversion of nicotinamide to NMN, leading to decreased NAD+ levels . This disruption affects various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. The compound’s impact on these pathways can result in altered metabolic flux and changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its activity and efficacy, with higher concentrations potentially leading to more pronounced biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NAMPT and other molecular targets . The compound may also localize to specific organelles, such as mitochondria, where it can influence mitochondrial function and energy production. Post-translational modifications or targeting signals may direct the compound to these specific compartments, enhancing its biochemical activity.

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPLXXUOWISXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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